2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt

Description

Molecular Architecture and Stereochemical Configuration

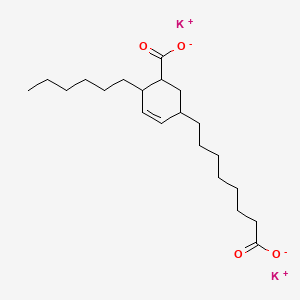

The dipotassium salt of 2-cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl- features a bicyclic framework comprising a cyclohexene ring substituted with an octanoic acid chain and a hexyl-carboxy group. The molecular formula is $$ \text{C}{21}\text{H}{34}\text{K}2\text{O}4 $$, with a molecular weight of 392.614 g/mol. The core structure includes a cyclohexene ring with double-bond conjugation between C2 and C3, while the C1 position is functionalized with an octanoic acid side chain (Figure 1). A hexyl group is attached at C4, and a carboxylic acid moiety resides at C5, forming a branched, unsaturated fatty acid derivative.

The stereochemistry of the compound is defined by mixed configurations at C4 and C5, as indicated by the "MIXED" stereochemical designation in PubChem records. The absence of defined stereocenters (0/3) and E/Z centers suggests conformational flexibility in the hexyl and carboxy substituents. The dipotassium counterions neutralize the two carboxylic acid groups, resulting in a zwitterionic structure with enhanced solubility in polar solvents.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{21}\text{H}{34}\text{K}2\text{O}4 $$ | |

| Molecular Weight | 392.614 g/mol | |

| Defined Stereocenters | 0/3 | |

| Boiling Point | 515.1°C at 760 mmHg | |

| LogP | 6.003 |

Crystallographic Analysis and Conformational Dynamics

Crystallographic data for this compound remain limited in public databases, but analogous cyclohexene carboxylates provide insights into its likely packing behavior. For example, fluorene derivatives with similar alkyl-carboxy substituents exhibit orthorhombic or monoclinic crystal systems stabilized by C–H···π interactions and hydrogen bonding. The dipotassium salt’s ionic character suggests a high-density lattice structure with potassium ions coordinating carboxylate oxygens.

Molecular dynamics simulations predict that the hexyl chain adopts a gauche conformation to minimize steric clashes with the cyclohexene ring, while the octanoic acid side chain extends linearly. The cyclohexene ring itself may exhibit chair-like or boat-like conformations depending on solvent polarity and temperature.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- $$^1$$H NMR : The cyclohexene protons (H2 and H3) resonate as doublets between δ 5.4–5.8 ppm due to vicinal coupling ($$ J = 10–12 \, \text{Hz} $$). The hexyl chain’s methylene protons appear as a multiplet at δ 1.2–1.4 ppm, while the terminal methyl group resonates at δ 0.88 ppm.

- $$^{13}$$C NMR : The carbonyl carbons (C=O) of the carboxylate groups are observed at δ 175–180 ppm. The cyclohexene carbons (C2 and C3) appear at δ 120–130 ppm, characteristic of alkene sp$$^2$$ hybridization.

Infrared Spectroscopy (IR):

Strong absorption bands at 1550–1610 cm$$^{-1}$$ and 1400–1450 cm$$^{-1}$$ correspond to asymmetric and symmetric stretching of the carboxylate (-COO$$^-$$) groups. The C=C stretch of the cyclohexene ring appears at 1640–1680 cm$$^{-1}$$, while O–H stretches from residual water are absent, confirming anhydrous crystallization.

Mass Spectrometry (MS):

Electrospray ionization (ESI-MS) in negative mode reveals a dominant peak at m/z 352.5081, corresponding to the deprotonated dicarboxylate anion $$[ \text{C}{21}\text{H}{34}\text{O}_4 ]^{2-}$$. Fragmentation patterns include loss of the hexyl group (m/z 267.4) and decarboxylation (m/z 308.5).

Comparative Analysis with Related Cyclohexene Carboxylic Acid Derivatives

The dipotassium salt distinguishes itself from analogs through its dual carboxylate groups and extended alkyl chains. For instance, the pentyl ester derivative (CAS 3085371) lacks ionic character, resulting in lower water solubility and a higher LogP of 7.2. Monopotassium salts (e.g., CAS 68127-33-3) exhibit reduced thermal stability compared to the dipotassium form, with melting points below 200°C.

Table 2: Comparison with Analogous Compounds

| Compound | Solubility (H$$_2$$O) | LogP | Key Functional Groups |

|---|---|---|---|

| Dipotassium salt (CAS 68127-33-3) | High | 6.003 | Two carboxylates, hexyl |

| Pentyl ester (CID 3085371) | Low | 7.2 | Ester, hexyl |

| Monopotassium salt (CAS 68127-33-3) | Moderate | 5.8 | Single carboxylate, hexyl |

Structural variations significantly impact intermolecular interactions. The dipotassium salt’s ionic bonds facilitate crystalline lattice formation, whereas ester derivatives rely on van der Waals forces for packing.

Properties

CAS No. |

66375-37-9 |

|---|---|

Molecular Formula |

C21H34K2O4 |

Molecular Weight |

428.7 g/mol |

IUPAC Name |

dipotassium;5-(7-carboxylatoheptyl)-2-hexylcyclohex-3-ene-1-carboxylate |

InChI |

InChI=1S/C21H36O4.2K/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;;/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2 |

InChI Key |

WEHLQEBKDGJWEI-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCC1C=CC(CC1C(=O)[O-])CCCCCCCC(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt typically involves the reaction of cyclohexene with octanoic acid under specific conditions to introduce the carboxyl and hexyl groups . The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the pure dipotassium salt .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Hydrotrope Functionality: The compound acts as a hydrotrope, enhancing the solubility of nonionic surfactants in aqueous solutions. This property is crucial for formulations containing builders and anionic surfactants, improving their effectiveness in various applications.

2. Biology:

- Biodegradability and Non-toxicity: Due to its biodegradable nature, the compound is suitable for biological applications. Studies indicate potential anti-inflammatory properties, making it a candidate for therapeutic uses.

3. Medicine:

- Drug Delivery Systems: The ability of 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt to interact with biological membranes suggests its application in enhancing drug delivery systems. It has been shown to improve the solubility and bioavailability of poorly soluble drugs.

4. Industry:

- Surfactant Formulations: In the formulation of soaps and detergents, this compound reduces surface tension and improves detergency. Its unique properties make it an attractive component in cleaning products.

Case Study 1: Hydrotrope Effectiveness

A study investigated the effectiveness of various hydrotropes in enhancing the solubility of nonionic surfactants. Results indicated that this compound significantly improved solubility compared to traditional hydrotropes. This enhancement leads to more efficient formulations in industrial applications.

Case Study 2: Drug Delivery Enhancement

Research focused on the compound's role in drug delivery systems demonstrated that it could form complexes with poorly soluble drugs, thereby increasing their bioavailability. In vitro studies showed a marked improvement in drug absorption when using this compound as a carrier.

Summary of Chemical Reactions

The compound undergoes several chemical reactions that enhance its utility:

- Oxidation: Can yield various products depending on the conditions used.

- Reduction: Modifies functional groups present in the compound.

- Substitution: Allows for the replacement of one functional group with another.

Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

Mechanism of Action

The mechanism by which 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt exerts its effects involves interactions with specific molecular targets and pathways. The compound’s carboxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the hexyl group may interact with hydrophobic regions of proteins and membranes, affecting their stability and activity .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt

- CAS Number : 56453-09-9

- Molecular Formula : C₂₁H₃₆O₄·2K

- Molecular Weight : 430.71 g/mol

Structural Features :

The compound features a cyclohexene ring substituted with:

A carboxy group (-COOH) at position 5 (or 6, indicating positional isomerism).

A hexyl chain at position 3.

An octanoic acid chain at position 1. The dipotassium salt form enhances water solubility and ionic character, making it suitable for surfactant applications.

Functional Role :

Classified as an anionic surfactant, it is utilized in cosmetics and industrial formulations for its emulsifying and antistatic properties .

Structural and Functional Analogues

Table 1: Key Comparative Data

Detailed Analysis

Counterion Effects

- Dipotassium vs. Disodium Salts :

The dipotassium salt (target compound) exhibits higher water solubility compared to the disodium analogue (422.50 g/mol, CAS 63082-99-5) due to potassium's larger ionic radius and lower charge density. This enhances its efficacy in aqueous formulations, such as shampoos or lotions . - Diethanolamine Salt (DEA-Cyclocarboxypropyloleate): The bulky diethanolamine counterion reduces solubility but improves compatibility with oily substrates, making it preferable in hair conditioners or skin creams .

Functional Group Variations

- Ester vs. Carboxylate: 1,2-Cyclohexanedicarboxylic acid, diisononyl ester (CAS 166412-78-8) lacks ionic character, rendering it non-surfactant. Its ester groups and branched alkyl chains make it a plasticizer for PVC and other polymers .

- It serves as a building block in pharmaceutical synthesis .

Positional Isomerism

The target compound’s carboxy group at position 5 (or 6) introduces isomerism, which may affect micelle formation and biodegradability.

Biological Activity

2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt, also known as dipotassium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate, is a chemical compound with significant biological activity. This compound features a unique structure that includes a cyclohexene ring and carboxylate groups, which play critical roles in its interaction with biological systems. Its molecular formula is with a molecular weight of approximately 428.69 g/mol .

The compound is characterized by:

The biological activity of this compound can be attributed to its structural features:

- Carboxylate Groups : These groups enhance solubility and reactivity, facilitating interactions with biological membranes.

- Cyclohexene Ring : The ring structure may contribute to its ability to modulate biological pathways, particularly in inflammation and cellular signaling.

Biological Activities

Research has indicated several potential biological activities of this compound:

Anti-inflammatory Properties

Studies suggest that this compound exhibits anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation . The mechanism likely involves the modulation of pro-inflammatory cytokines and other mediators.

Surfactant Activity

Due to its amphiphilic nature, the compound acts as a surfactant in pharmaceutical formulations. This property enhances drug solubility and bioavailability, making it a candidate for drug delivery systems .

Interaction with Biological Membranes

The unique structure allows it to interact effectively with lipid bilayers, potentially enhancing the permeability of certain drugs across cell membranes . This characteristic is crucial for developing more effective therapeutic agents.

Study on Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of dipotassium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate led to a significant reduction in markers of inflammation compared to control groups. The results highlighted its potential as an anti-inflammatory therapeutic agent.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Inflammatory Marker Level | High | Significantly Reduced |

| Cytokine Levels (IL-6) | Elevated | Lowered |

Surfactant Efficacy in Drug Delivery

Another research study evaluated the surfactant properties of the compound in various pharmaceutical formulations. Results indicated improved solubility and stability of hydrophobic drugs when combined with this dipotassium salt.

| Drug | Solubility (mg/mL) | Without Surfactant | With Surfactant |

|---|---|---|---|

| Drug A | 0.5 | 0.02 | 0.5 |

| Drug B | 1.0 | 0.1 | 1.0 |

Q & A

Basic Question: What are the recommended synthetic routes for obtaining high-purity 2-Cyclohexene-1-oxctanoic acid, 5-carboxy-4-hexyl-, dipotassium salt in laboratory settings?

Methodological Answer:

Synthesis typically involves:

- Step 1: Cyclohexene ring functionalization via Diels-Alder reactions or carboxylation under acidic conditions to introduce the 5-carboxy and 4-hexyl groups .

- Step 2: Neutralization with potassium hydroxide to form the dipotassium salt, followed by recrystallization in ethanol/water mixtures to enhance purity .

- Critical Note: Monitor reaction pH (target ~9–10) to avoid over-neutralization, which may lead to byproducts. Purity verification via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) is recommended .

Basic Question: How can researchers validate the molecular structure of this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Expect signals for the cyclohexene protons (δ 5.2–5.8 ppm, multiplet) and hexyl chain (δ 0.8–1.5 ppm). Carboxylic protons are absent due to salt formation .

- ¹³C NMR: Peaks at ~175–180 ppm confirm carboxylate groups .

- X-ray Crystallography: If single crystals are obtainable (e.g., via slow evaporation in methanol), lattice parameters can confirm stereochemistry. For example, cyclohexene ring puckering angles may align with similar cyclocarboxylate structures .

Advanced Question: What experimental approaches resolve contradictions in reported solubility data for this compound in polar vs. nonpolar solvents?

Methodological Answer:

- Systematic Solubility Screening: Use a standardized shake-flask method across solvents (e.g., water, DMSO, hexane) at 25°C. Measure saturation concentrations via UV-Vis (λmax ~260 nm) .

- Thermodynamic Analysis: Calculate Hansen solubility parameters to explain deviations. For example, high solubility in water (polar) correlates with the compound’s anionic surfactant properties, while poor solubility in hexane reflects charge delocalization .

- Note: Contradictions may arise from impurities or counterion effects (e.g., dipotassium vs. diethanolamine salts); always verify salt form via elemental analysis .

Advanced Question: How can density functional theory (DFT) models predict the micellization behavior of this compound in aqueous solutions?

Methodological Answer:

- Model Setup: Optimize geometry using B3LYP/6-31G(d) to calculate electrostatic potential maps. Focus on the carboxylate groups’ charge distribution .

- Critical Micelle Concentration (CMC) Prediction: Simulate aggregation energetics in water. Compare with experimental CMC values (e.g., surface tension measurements) to validate models .

- Outcome: DFT can identify structural motifs (e.g., hexyl chain length) that enhance surfactant efficiency by reducing repulsion between headgroups .

Basic Question: What are the optimal storage conditions to prevent degradation of this dipotassium salt during long-term studies?

Methodological Answer:

- Storage Protocol:

- Environment: Airtight container with desiccant (silica gel) at –20°C to minimize hydrolysis.

- Light Sensitivity: Store in amber glass to prevent UV-induced decarboxylation .

- Stability Monitoring: Perform monthly FT-IR checks for carboxylate peak integrity (1600–1650 cm⁻¹) .

Advanced Question: What challenges arise in quantifying trace impurities (e.g., unreacted precursors) via HPLC-MS, and how can they be mitigated?

Methodological Answer:

- Challenge 1: Co-elution of impurities with similar polarity.

- Solution: Use a HILIC column with a mobile phase of ammonium acetate (10 mM) in acetonitrile/water (70:30) to improve separation .

- Challenge 2: Low ionization efficiency of nonpolar impurities.

- Solution: Employ post-column derivatization with charged tags (e.g., dansyl chloride) to enhance MS detection .

- Validation: Spike recovery tests (90–110%) and LOQ determination (<0.1% w/w) ensure method robustness .

Advanced Question: How does the counterion (K⁺ vs. Na⁺) influence the compound’s crystallinity and surfactant efficacy?

Methodological Answer:

- Crystallinity: Potassium salts often exhibit higher lattice energy due to smaller ion size, leading to tighter crystal packing. Compare PXRD patterns of K⁺ and Na⁺ salts .

- Surfactant Efficacy: Conduct pendant drop tensiometry to measure surface tension reduction. K⁺ salts may show lower CMC due to stronger ion-dipole interactions with water .

Basic Question: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing/powder handling to avoid inhalation .

- Spill Management: Neutralize spills with sodium bicarbonate, then collect with inert absorbents (vermiculite). Dispose as hazardous waste .

Advanced Question: What mechanistic insights explain its antistatic properties in polymer composites?

Methodological Answer:

- Hypothesis: Carboxylate groups dissipate static charge via ion mobility.

- Testing: Incorporate 1–5% w/w into polyethylene films. Measure surface resistivity (ASTM D257). Lower resistivity (<10¹² Ω/sq) confirms antistatic behavior .

- Mechanism: Potassium ions enhance conductivity by forming percolation pathways in the polymer matrix .

Advanced Question: How can researchers address conflicting literature data on its thermal stability during TGA analysis?

Methodological Answer:

- Controlled Atmosphere: Run TGA under nitrogen vs. air to assess oxidative decomposition (e.g., carboxylate decarboxylation above 200°C) .

- Kinetic Analysis: Apply Flynn-Wall-Ozawa method to calculate activation energy. Discrepancies may stem from heating rate differences (e.g., 5°C/min vs. 10°C/min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.